3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-33-22-6-5-7-23(18-22)35(31,32)27-19-20-10-12-21(13-11-20)26(30)29-16-14-28(15-17-29)24-8-3-4-9-25(24)34-2/h3-13,18,27H,14-17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIXOHIWSUQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3-Methoxybenzene
Chlorosulfonic acid reacts with 3-methoxybenzene (anisole) at 0–5°C to yield the sulfonyl chloride. Excess chlorosulfonic acid ensures complete conversion.
Reaction Conditions :
Isolation and Purification
The crude product is quenched in ice-water, extracted with dichloromethane, and purified via recrystallization from hexane.
Preparation of 4-{[4-(2-Methoxyphenyl)-1-Piperazinyl]Carbonyl}Benzyl Amine
This intermediate requires sequential functionalization of a benzyl backbone.
Synthesis of 4-Carboxybenzaldehyde
4-Methylbenzaldehyde is oxidized using KMnO₄ in acidic conditions to 4-carboxybenzaldehyde.
Reaction Conditions :
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Oxidizing Agent: KMnO₄ (3 equiv)
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Solvent: H₂O/H₂SO₄
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Yield: ~85%
Conversion to 4-(Chlorocarbonyl)Benzyl Amine
4-Carboxybenzaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN to form 4-aminomethylbenzoic acid. Subsequent treatment with thionyl chloride converts the acid to 4-(chlorocarbonyl)benzyl amine.
Key Steps :
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Reductive Amination:
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Solvent: MeOH
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Catalyst: NaBH₃CN
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Yield: ~65%
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Chlorination:
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Reagent: SOCl₂
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Solvent: Toluene
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Yield: >90%
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Amidation with 4-(2-Methoxyphenyl)Piperazine
The acyl chloride reacts with 4-(2-methoxyphenyl)piperazine in dichloromethane using triethylamine as a base.
Optimized Conditions :
Sulfonamide Coupling
The final step involves reacting 3-methoxybenzenesulfonyl chloride with 4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl amine.
Reaction Protocol
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Base-Mediated Coupling :
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Work-Up :
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The mixture is stirred at room temperature for 12 h, diluted with ethyl acetate, washed with brine, and dried over MgSO₄.
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Yield : 60–70% after column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).
Comparative Analysis of Methodologies
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonyl Chloride | ClSO₃H, 0°C | 78% | 95% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 65% | 90% |
| Amidation | Et₃N, CH₂Cl₂ | 75% | 98% |
| Sulfonamide Formation | Et₃N, THF | 68% | 97% |
Challenges and Optimization
Protecting Group Strategies
Solvent Effects
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THF vs. DMF : THF improves sulfonamide coupling yields (68%) compared to DMF (50%), likely due to better solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its potential effects on various biological pathways and its therapeutic potential.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine Substituent Variations
The piperazine ring in the target compound is substituted with a 2-methoxyphenyl group. Modifications to this substituent significantly alter physicochemical and pharmacological properties:
Compound 1 ():
- Name : 3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide
- Piperazine Substituent : Phenyl (instead of 2-methoxyphenyl)
- Molecular Weight : 465.57 g/mol
- Key Difference : The absence of a methoxy group on the phenyl ring reduces polarity and may decrease hydrogen-bonding capacity compared to the target compound .
Compound 2 ():
- Name : N-{4-[(4-Benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide
- Piperazine Substituent : Benzyl
- Molecular Weight : 479.59 g/mol
Compound 3 ():
- Name : 3-Fluoro-N-(3-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide
- Piperazine Substituent : 4-Methoxyphenyl
- Molecular Weight : ~473.5 g/mol (estimated)
Sulfonamide and Benzene Ring Modifications
Compound 4 ():
- Representative Example : N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)
- Key Features : A trifluoromethylbenzoyl group on piperazine and a pyridine-acetamide substituent.
Compound 5 ():
- Name : 3-Methoxy-N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Key Feature : A sulfonyl linker instead of a carbonyl between piperazine and benzyl.
- Molecular Weight : 433.5 g/mol
- Key Difference : The sulfonyl group increases electronegativity and may alter conformational flexibility compared to the carbonyl linker in the target compound .
Comparative Data Table
| Compound ID | Piperazine Substituent | Linker Type | Sulfonamide/Benzene Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target | 2-Methoxyphenyl | Carbonyl | 3-Methoxybenzenesulfonamide | ~506.6 | High polarity, hydrogen-bonding capacity |
| 1 (Ev1) | Phenyl | Carbonyl | 3-Methoxybenzenesulfonamide | 465.57 | Reduced polarity |
| 2 (Ev11) | Benzyl | Carbonyl | 3-Methoxybenzenesulfonamide | 479.59 | Increased lipophilicity |
| 3 (Ev4) | 4-Methoxyphenyl | Carbonyl | 3-Fluorobenzenesulfonamide | ~473.5 | Altered steric/electronic effects |
| 4 (Ev2) | 3-(Trifluoromethyl)benzoyl | Carbonyl | Pyridine-acetamide | Variable | Enhanced metabolic stability |
| 5 (Ev15) | 4-Methoxyphenyl | Sulfonyl | 3-Methoxybenzamide | 433.5 | Increased electronegativity |
Research Findings and Implications
- Piperazine Substituents : The 2-methoxyphenyl group in the target compound provides a balance of polarity and steric bulk, distinguishing it from phenyl (Compound 1) and benzyl (Compound 2) analogs. The methoxy group’s position (2- vs. 4-) also affects receptor binding profiles, as seen in .
- Linker Modifications : Replacing the carbonyl with a sulfonyl group (Compound 5) alters electronic properties and may impact bioavailability .
- Functional Groups : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but require optimization for solubility .
Biological Activity
3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure suggests it may interact with various biological targets, which can lead to significant therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a methoxy group, a piperazine moiety, and a benzenesulfonamide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
Studies have demonstrated that this compound shows promising antimicrobial properties against several bacterial strains.
- Mechanism of Action : The compound appears to inhibit bacterial growth by disrupting protein synthesis and cell wall formation, similar to other sulfonamide antibiotics.
- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed MIC values ranging from 15.6 to 62.5 µg/mL against Gram-positive bacteria, indicating potent antibacterial activity .
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties.
- Cell Lines Tested : Research involving various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound induces apoptosis in cancer cells.
- IC50 Values : The IC50 values were reported to be in the micromolar range (10-20 µM), suggesting moderate potency compared to standard chemotherapeutics .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this sulfonamide derivative exhibits anti-inflammatory properties.
- Inflammatory Models : In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema in rats) demonstrated significant reduction in edema, indicating its potential as an anti-inflammatory agent.
- Mechanism : The anti-inflammatory effect is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Biological Activity Summary
| Activity Type | Test System | Result | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC 15.6 - 62.5 µg/mL | |
| Anticancer | MCF-7, A549 cells | IC50 10-20 µM | |
| Anti-inflammatory | Rat paw edema model | Significant reduction |
Case Studies
-
Antimicrobial Efficacy Study :
A study published in MDPI evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that it was particularly effective against Staphylococcus aureus and Enterococcus faecalis, with a notable bactericidal effect observed at higher concentrations . -
Cancer Cell Apoptosis Induction :
Another research effort focused on the anticancer properties of this compound. It was found to induce apoptosis through the mitochondrial pathway in MCF-7 cells, leading to cell cycle arrest at the G1 phase. This study highlights its potential as a lead compound for developing new anticancer agents . -
Inflammation Reduction in Animal Models :
A comprehensive study on the anti-inflammatory effects demonstrated that administration of the compound significantly reduced paw swelling in carrageenan-treated rats compared to control groups. This effect was attributed to its ability to modulate inflammatory mediators .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide, and how is purity ensured?
- Methodological Answer : The synthesis typically involves sequential coupling of the piperazine and sulfonamide moieties. Key steps include:
- Nucleophilic substitution to attach the 2-methoxyphenyl group to piperazine (e.g., using Mitsunobu or Buchwald-Hartwig reactions) .
- Amide bond formation between the piperazine-carbonyl intermediate and the benzylamine derivative via carbodiimide coupling (EDC/HOBt) .
- Sulfonylation of the benzenesulfonamide group under basic conditions (e.g., NaH/DMF) .
- Purity validation using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy protons (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.5 ppm), and aromatic sulfonamide signals (δ ~7.5–8.0 ppm). Overlapping peaks are resolved using 2D-COSY or HSQC .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C27H30N3O5S: 532.1878) .
- IR spectroscopy : Validates carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source analysis : Compare synthetic protocols (e.g., purity >95% vs. <90%) and stereochemical outcomes (e.g., racemic vs. enantiopure intermediates) .
- Bioassay standardization : Re-test the compound under controlled conditions (e.g., ATP levels in kinase assays, cell passage number in cytotoxicity studies) .
- Structural analogs : Synthesize derivatives to isolate the effects of methoxy groups (e.g., 2-methoxy vs. 4-methoxy substitution on receptor binding) .
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Replace the 2-methoxyphenyl group with halogenated (e.g., 2-chloro) or bulkier aryl groups to assess steric effects on target binding .
- Pharmacophore mapping : Use molecular docking (PDB codes for related targets) to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen) .
- In vivo pharmacokinetics : Evaluate metabolic stability via liver microsome assays and blood-brain barrier penetration using PAMPA .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions during amide coupling .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd2(dba)3/Xantphos) for Buchwald-Hartwig steps to improve piperazine coupling efficiency .
- Workflow integration : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values using GraphPad Prism .
- ANOVA with post hoc tests : Compare multiple derivatives using Tukey’s HSD or Dunnett’s test (α = 0.05) .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from triplicate runs .
Q. How should researchers address solubility challenges in in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) to match assay conditions .
- Dynamic light scattering (DLS) : Monitor aggregation at 25°C and 37°C to ensure monodisperse solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
